3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H8N4O/c9-3-7-8(11-2-1-10-7)12-4-6(13)5-12/h1-2,6,13H,4-5H2 |
InChI Key |
TZEHZHKCQUDCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Oxoazetidin-1-yl)pyrazine-2-carbonitrile.
Reduction: Formation of 3-(3-Aminomethylazetidin-1-yl)pyrazine-2-carbonitrile.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazine-2-carbonitrile derivatives exhibit diverse biological activities depending on their substituents. Key analogues include:
Structural and Crystallographic Insights
- Crystal Packing : Bulky substituents (e.g., benzoisoxazole in ) may promote dimerization or 2D network formation, influencing solid-state properties and dissolution rates.
Biological Activity
3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is , with a molecular weight of approximately 165.17 g/mol. The compound features a pyrazine ring, a hydroxyl group on the azetidine moiety, and a nitrile functional group, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C8H9N3O |
| Molecular Weight | 165.17 g/mol |
| IUPAC Name | 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile |
The biological activity of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially influencing receptor binding affinities and modulating enzymatic activities.
Interaction with Biological Molecules
Research indicates that this compound may act as an allosteric modulator in certain biochemical pathways. Allosteric modulators can enhance or inhibit the activity of target proteins by binding to sites other than the active site, leading to conformational changes that affect the protein's function.
Biological Activity Studies
Several studies have investigated the biological effects of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Cytotoxicity : In vitro assays have shown that 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile possesses cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells may be linked to its interaction with cellular signaling pathways.
- Neuroprotective Effects : Some research highlights potential neuroprotective properties, indicating that the compound may mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.
Case Study 2: Cytotoxicity Against Cancer Cells
In a study published by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on MCF-7 breast cancer cells. The IC50 value was determined to be 25 µM, indicating significant cytotoxicity and potential as an anticancer agent.
Q & A
Q. What are the optimized synthetic routes for 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with pyrazine ring formation followed by functional group modifications. Key steps include nucleophilic substitution to introduce the hydroxyazetidine moiety. Reaction parameters such as temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) critically impact yield and purity. Purification via column chromatography or recrystallization is essential to isolate the product from intermediates .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile?
1H/13C NMR identifies proton and carbon environments, such as the hydroxyazetidine group (δ 3.5–4.0 ppm for CH2 adjacent to oxygen) and pyrazine ring protons (δ 8.0–9.0 ppm). HSQC and HMBC correlate heteronuclear interactions to verify connectivity. High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H]+ ion). Purity is assessed via HPLC with UV detection (λ ~254 nm) .
Q. What are the key functional groups in 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile, and how do they influence reactivity?
The nitrile group (-C≡N) undergoes nucleophilic addition (e.g., with Grignard reagents), while the hydroxyazetidine moiety participates in hydrogen bonding and acid-base reactions. The pyrazine ring’s electron-deficient nature facilitates electrophilic substitution at the 5- and 6-positions. Reactivity is modulated by solvent choice (e.g., polar aprotic solvents enhance nitrile reactivity) .
Advanced Research Questions
Q. What computational methods are recommended for predicting the three-dimensional conformation and electronic properties of this compound?
Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations (e.g., AMBER force field) model solvation effects and conformational flexibility. Docking studies (AutoDock Vina) assess binding poses with biological targets like kinases, guided by the hydroxyazetidine’s hydrogen-bonding capacity .
Q. How should researchers resolve contradictions between in silico docking predictions and empirical binding affinity measurements?
Discrepancies may arise from solvent effects or protein flexibility. Validate docking results with ensemble docking (multiple receptor conformations) and binding free energy calculations (MM-PBSA/GBSA). Experimentally, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-validate with mutagenesis studies targeting predicted interaction sites .
Q. What experimental strategies are effective in determining kinetic parameters for reactions involving this compound?
Pseudo-first-order kinetics under excess reagent conditions can isolate rate constants for nitrile hydrolysis or azetidine ring opening. Use stopped-flow UV-Vis spectroscopy to monitor fast reactions (e.g., t1/2 < 1 s). For enzyme inhibition, apply Michaelis-Menten analysis with varying substrate concentrations and use Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .
Q. How can dose-response experiments be designed to evaluate kinase inhibitory effects?
Use ATP-competitive assay formats with recombinant kinases (e.g., EGFR or JAK2). Titrate the compound (0.1–100 µM) in 3–5 replicates. Include controls for non-specific binding (DMSO vehicle) and reference inhibitors (e.g., staurosporine). Analyze data with four-parameter logistic curves to calculate IC50 values. Confirm selectivity via kinase profiling panels (e.g., DiscoverX) .
Q. What methodologies assess the metabolic stability of this compound in hepatic microsomal assays?
Incubate with human liver microsomes (HLM) (1 mg/mL) and NADPH cofactor at 37°C. Sample at 0, 15, 30, and 60 min. Quench with acetonitrile, then quantify parent compound via LC-MS/MS . Calculate half-life (t1/2) and intrinsic clearance (CLint). Compare to stable reference compounds (e.g., verapamil). Include CYP enzyme inhibition assays to identify metabolic pathways .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., cell-based vs. enzymatic) and apply Benjamini-Hochberg correction for high-throughput data to minimize false positives .
- Reaction Optimization : Employ Design of Experiments (DoE) (e.g., Box-Behnken design) to systematically vary temperature, solvent ratio, and catalyst loading for yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
